molecular formula C33H64NO11P B12291994 3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone

3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone

Cat. No.: B12291994
M. Wt: 681.8 g/mol
InChI Key: ZXAVHCQVHRXXOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone involves the inhibition of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression. This inhibition leads to reduced extracellular matrix deposition and cell proliferation. The compound also suppresses tumor progression and metastasis by inhibiting tumor stromal support, vascularization, invasiveness, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone is unique due to its potent collagen-inhibiting properties and its broad range of therapeutic applications. Its ability to inhibit both collagen synthesis and tumor progression sets it apart from other similar compounds .

Properties

Molecular Formula

C33H64NO11P

Molecular Weight

681.8 g/mol

IUPAC Name

[3-[[3-(2-aminopropanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate

InChI

InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)

InChI Key

ZXAVHCQVHRXXOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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